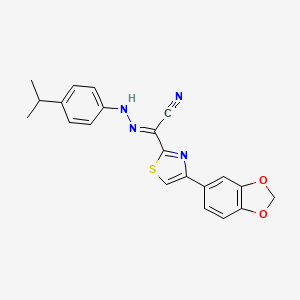
4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (4-BNC) is a synthetic compound which has been extensively studied for its potential applications in the field of biochemistry and physiology. 4-BNC is a derivative of piperidine, a heterocyclic aromatic compound, and is composed of a benzyl group attached to the nitrogen atom of the piperidine ring. 4-BNC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Hyperglycemic Evaluation
Carboximidamides, including 4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide, have been synthesized and evaluated for their anti-hyperglycemic effects. These compounds showed significant potential in reducing blood glucose levels and ameliorating pathological effects on liver and kidney functions in streptozotocin-induced diabetes models, comparable or more effective than metformin (Moustafa et al., 2021).
Microwave Assisted Synthesis and Antibacterial Activity
Research involving the synthesis of piperidine containing pyrimidine imines, including variants of this compound, highlighted their antibacterial properties. These compounds were created using microwave irradiation and exhibited notable antibacterial activity (C.Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Complex Studies
Studies on molecular complexes involving similar compounds have been conducted to understand their crystal structures and interactions with other molecules. These studies contribute to the knowledge of how such compounds interact at the molecular level, which is crucial for pharmaceutical applications (Lynch, Sandhu, & Parsons, 2000).
Selective Activation of Human Small-Conductance Ca2+-Activated K+ Channels
Research has been conducted on compounds structurally related to this compound for their potential to selectively activate specific subtypes of human small-conductance Ca2+-activated K+ channels. These studies are significant in understanding the therapeutic potentials of such compounds in various medical applications (Hougaard et al., 2009).
Synthesis and Antimicrobial Activity Screening
Various derivatives of pyrimidine carbonitrile, including compounds similar to this compound, have been synthesized and tested for antimicrobial activity. These compounds demonstrated significant potential against various bacterial and fungal strains (Bhat & Begum, 2021).
Antifungal Effect on Important Types of Fungi
Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, closely related to the compound , revealed their antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger, indicating potential applications in antifungal treatments (Jafar et al., 2017).
Synthesis, Spectral Analysis and Biological Evaluation
Studies on the synthesis and biological evaluation of oxadiazole-bearing compounds, structurally related to this compound, have been conducted. These compounds showed potential as inhibitors of butyrylcholinesterase enzyme and were subjected to molecular docking studies to understand their interaction with human proteins (Khalid et al., 2016).
Synthesis and Anti-Acetylcholinesterase Activity
Similar compounds have been synthesized and evaluated for their anti-acetylcholinesterase activity. These studies are essential for understanding the potential therapeutic applications of such compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-14-12-15(2)22-19(21-14)23-18(20)24-10-8-17(9-11-24)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H2,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROMEGOURCVLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCC(CC2)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)


![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2410398.png)
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)